molecular formula C28H30N2O4S B2608240 N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 392323-38-5

N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2608240
CAS RN: 392323-38-5
M. Wt: 490.62
InChI Key: JCSGSPQITKYWGF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as BMS-986142 and is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the regulation of the immune system.

Scientific Research Applications

Synthesis and Characterization

N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide and related compounds have been synthesized and characterized for their potential use in medicinal chemistry and materials science. For instance, the synthesis and characterization of tritium-labeled compounds for use as radioligands in biological assays highlight the importance of benzamide derivatives in drug development and pharmacological studies (Yang Hong et al., 2015). The process involves sophisticated techniques such as tritium/hydrogen exchange, indicating the role of these compounds in receptor binding studies and drug metabolism research.

Antimicrobial Activity

Compounds bearing the sulfonamide moiety, similar to N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, have shown promising antimicrobial properties. Studies demonstrate the synthesis of sulfonamide derivatives with significant antibacterial and antifungal activities, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (M. Ghorab et al., 2017).

Cardiac Electrophysiological Activity

Research into N-substituted benzamide derivatives has revealed their potential in modulating cardiac electrophysiological activity. These compounds have been evaluated for their efficacy as class III antiarrhythmic agents, indicating their role in the treatment of cardiac arrhythmias (T. K. Morgan et al., 1990). This application underscores the therapeutic potential of benzamide derivatives in cardiovascular diseases.

Fungicidal Activity

The synthesis of benzamide and sulfonamide derivatives has also been directed towards evaluating their fungicidal properties. Certain derivatives have been identified with potent activity against various fungal species, highlighting their potential in agricultural and pharmaceutical fungicide development (V. Pilyugin et al., 2008).

Material Science Applications

In the realm of materials science, sulfonamide derivatives have been explored for their utility in enhancing the properties of nanofiltration membranes. Novel sulfonated aromatic diamine monomers derived from compounds similar to N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide have been synthesized and employed in the preparation of thin-film composite nanofiltration membranes, demonstrating improved water flux and dye rejection capabilities (Yang Liu et al., 2012).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4S/c1-19-9-14-26(25(16-19)27(31)22-7-5-4-6-8-22)29-28(32)23-10-12-24(13-11-23)35(33,34)30-17-20(2)15-21(3)18-30/h4-14,16,20-21H,15,17-18H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSGSPQITKYWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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